molecular formula C17H23N5O4 B11469871 3,4,5-triethoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide

3,4,5-triethoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B11469871
M. Wt: 361.4 g/mol
InChI Key: YZYSNKQSHYATNC-UHFFFAOYSA-N
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Description

3,4,5-TRIETHOXY-N-[2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with triethoxy groups and a tetrazole ring

Preparation Methods

The synthesis of 3,4,5-TRIETHOXY-N-[2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the benzamide core, which is then functionalized with triethoxy groups.

    Tetrazole Formation: The tetrazole ring is introduced through a cyclization reaction involving azide and alkyne precursors.

    Final Assembly: The prop-2-en-1-yl group is attached to the tetrazole ring, completing the synthesis.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3,4,5-TRIETHOXY-N-[2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The triethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

3,4,5-TRIETHOXY-N-[2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-TRIETHOXY-N-[2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3,4,5-TRIETHOXY-N-[2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-YL]BENZAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C17H23N5O4

Molecular Weight

361.4 g/mol

IUPAC Name

3,4,5-triethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C17H23N5O4/c1-5-9-22-20-17(19-21-22)18-16(23)12-10-13(24-6-2)15(26-8-4)14(11-12)25-7-3/h5,10-11H,1,6-9H2,2-4H3,(H,18,20,23)

InChI Key

YZYSNKQSHYATNC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN(N=N2)CC=C

Origin of Product

United States

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